Water water-methanol

Description

Contextual Significance in Chemical and Physical Sciences

The water-methanol system is of profound importance in both fundamental and applied sciences due to the unique interplay between its two components. Water, a polar protic solvent with a strong hydrogen-bonding network, and methanol (B129727), the simplest alcohol with both a polar hydroxyl group and a nonpolar methyl group, create a mixture with non-ideal thermodynamic properties. These anomalous behaviors, such as negative excess volume and enthalpy of mixing, provide a rich ground for studying the intricate balance of hydrophilic and hydrophobic interactions. Understanding these interactions at a molecular level is crucial for advancements in fields ranging from chemical synthesis and materials science to biochemistry and atmospheric chemistry. The mixture's tunable properties, achieved by simply varying the composition, make it a versatile medium for a wide array of chemical processes and analytical techniques.

Contemporary Research Paradigms and Unresolved Questions

Current research on water-methanol mixtures is characterized by a synergistic approach that combines cutting-edge experimental techniques with sophisticated computational modeling. High-resolution spectroscopic methods, including ultrafast laser spectroscopy, are being used to probe the dynamics of hydrogen-bond breaking and formation on femtosecond timescales. Advanced scattering techniques provide increasingly detailed pictures of the local and intermediate-range order within the liquid.

Despite significant progress, several fundamental questions remain. The precise nature and extent of methanol clustering at different concentrations is still a subject of active debate. While there is evidence for the formation of small methanol clusters or chains in water-rich regions, a complete and universally accepted picture of the micro-heterogeneity of these solutions is yet to be established. Another area of intense investigation is the behavior of water-methanol mixtures under extreme conditions, such as high pressure and temperature, which is relevant to geochemical and industrial processes. Furthermore, understanding the role of quantum effects in the hydrogen-bonding dynamics of these mixtures is a key challenge for theoretical chemists. The accurate prediction of the excess thermodynamic properties of these mixtures across the entire composition and temperature range remains a stringent test for molecular simulation force fields. researchgate.net

Structure

2D Structure

Properties

CAS No. |

64142-36-5 |

|---|---|

Molecular Formula |

CH8O3 |

Molecular Weight |

68.07 g/mol |

IUPAC Name |

methanol;dihydrate |

InChI |

InChI=1S/CH4O.2H2O/c1-2;;/h2H,1H3;2*1H2 |

InChI Key |

TWETVNCREUJUBY-UHFFFAOYSA-N |

Canonical SMILES |

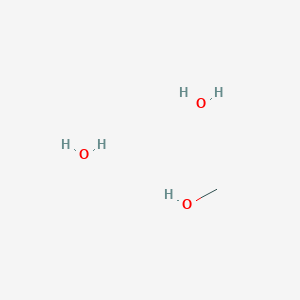

CO.O.O |

Origin of Product |

United States |

Molecular Level Interactions and Structural Organization

Hydrogen Bonding Network Architecture in Methanol-Water Systems

The hydrogen bond (HB) network is the fundamental structural element in water-methanol mixtures. The architecture of this network is determined by the competitive formation of hydrogen bonds between water-water, methanol-methanol, and water-methanol pairs. nih.govacs.org The bifunctional nature of methanol (B129727), with its hydrophilic hydroxyl (-OH) group and hydrophobic methyl (-CH₃) group, introduces complexity not present in pure water. nih.govaip.org

In its pure liquid state, water is characterized by an extensive, three-dimensional hydrogen-bonded network. aip.org A single water molecule can act as a double proton donor and a double proton acceptor, enabling it to form up to four hydrogen bonds with its neighbors in a tetrahedral arrangement. arabjchem.orgquora.com This extensive connectivity is responsible for many of water's unique properties. quora.comcsbsju.edu The strength of the water-water hydrogen bond is significant, leading to a highly cohesive network. doubtnut.comquora.com When small amounts of methanol are introduced, the fundamental tetrahedral structure of water is initially perturbed. researchgate.netresearchgate.net

A methanol molecule typically forms fewer hydrogen bonds than a water molecule. arabjchem.orgquora.com It has one proton donor site (the hydroxyl hydrogen) and can have one or two proton acceptor sites (via the lone pairs on the oxygen atom). arabjchem.orgcsbsju.edu This structural difference prevents the formation of a three-dimensional network like that in water. Instead, pure liquid methanol is characterized by the formation of chain-like or cyclic clusters, such as linear chains and hexameric rings. nih.govaip.orgnih.gov The presence of the bulky, nonpolar methyl group also introduces steric hindrance that influences the geometry of these aggregates. arabjchem.orgquora.com

In mixtures, hydrogen bonds form readily between the hydroxyl group of methanol and water molecules. nih.govquora.com Methanol can act as both a proton donor and a proton acceptor in its interactions with water. ustc.edu.cn The formation of these heterogeneous water-methanol hydrogen bonds is a key factor in the miscibility of the two liquids. quora.comacs.org Studies have shown that the interaction energy between methanol and water is comparable to that of water-water and methanol-methanol bonds, allowing for the creation of a mixed, continuous hydrogen-bond network. ims.ac.jpnih.gov The interplay between these interactions is sensitive, and the resulting structure is a delicate balance between the tendency of water to form tetrahedral networks and methanol's preference for linear chains. nih.govarabjchem.org

The topology and dynamics of the hydrogen bond network in water-methanol solutions are highly dependent on both component concentration and temperature. arxiv.org

Concentration Effects: The structure of the mixture changes distinctively across the entire concentration range.

Water-rich region (Methanol mole fraction, Xₘₑₒₕ < 0.3): Methanol molecules are individually solvated, embedded within the dominant three-dimensional hydrogen bond network of water. ims.ac.jpresearchgate.net The hydrophobic methyl group induces the formation of an "ice-like" or clathrate-like structure in the surrounding water molecules, which can initially enhance the water's structural order. ims.ac.jpresearchgate.net

Intermediate region (0.3 < Xₘₑₒₕ < 0.7): As the methanol concentration increases, the extensive water network is disrupted. This region is characterized by micro-heterogeneity, with the formation of segregated water and methanol clusters. researchgate.netaip.org Both components form chain-like clusters, and the system shows incomplete mixing at the molecular level. ustc.edu.cnaip.org Some studies suggest the emergence of a bi-percolating network structure where both water and methanol pathways span the system. nih.govresearchgate.net

Methanol-rich region (Xₘₑₒₕ > 0.7): The structure is dominated by chain-like clusters of methanol molecules, with isolated water molecules or small water clusters interspersed within this network. ims.ac.jpresearchgate.net

| Methanol Mole Fraction (Xₘₑₒₕ) | Dominant Structural Feature | Research Findings |

|---|---|---|

| < 0.3 | Tetrahedral-like water network with embedded methanol monomers | Methanol molecules are solvated by water, causing some local ordering of water molecules into clathrate-like structures. ims.ac.jpresearchgate.netresearchgate.net |

| 0.3 - 0.7 | Micro-segregated domains of water and methanol clusters | The system exhibits maximum non-ideality. Both water and methanol tend to form chain-like clusters. researchgate.netresearchgate.netaip.org |

| > 0.7 | Methanol chains and rings with interspersed water molecules | The structure resembles that of pure methanol, with water molecules incorporated into the methanol-dominated network. ims.ac.jpresearchgate.net |

Temperature Effects: Increasing the temperature generally leads to a decrease in the number and lifetime of hydrogen bonds due to increased kinetic energy. arxiv.orgrsc.org Upon cooling, the average number of hydrogen bonds increases, and the network becomes more structured and less dynamic. arxiv.org Studies at superheated temperatures near the critical point show that while the hydrogen bond network is significantly disrupted, aggregates and clusters still persist, though their size and distribution differ from ambient conditions. mpg.de For instance, superheated water tends to form a dense hot phase that later condenses into clusters, while superheated methanol forms a broader distribution of aggregate sizes more directly. mpg.de

Microscopic Structuring and Cluster Formation

The non-ideal behavior of water-methanol mixtures is a direct result of micro-structuring, where molecules organize into transient clusters and aggregates rather than mixing randomly. aip.orgacs.org This molecular self-association is driven by the balance of hydrogen bonding and hydrophobic interactions. acs.org

Molecular dynamics simulations and experimental techniques like X-ray diffraction and mass spectrometry have been used to characterize the clusters in water-methanol solutions. arxiv.orgresearchgate.net The nature of these aggregates is strongly dependent on the mixture's composition.

Statistical analysis reveals a preference for the formation of "homo-clusters" (clusters of the same type of molecule) over "hetero-clusters," a phenomenon described as "micro-immiscibility". researchgate.net In water-rich solutions, water forms bulky, three-dimensional clusters. As methanol concentration increases, these give way to more linear, chain-like water clusters. aip.org Methanol, conversely, maintains a propensity for forming chain-like clusters across most concentrations, similar to its structure in the pure liquid. nih.govaip.org The transition between these structural regimes is gradual and is responsible for the observed anomalies in the mixture's physical properties, such as density and viscosity. ims.ac.jposti.gov

| Methanol Mole Fraction (Xₘₑₒₕ) | Predominant Cluster Type | Supporting Evidence |

|---|---|---|

| 0 < Xₘₑₒₕ < 0.3 | Tetrahedral-like water clusters | Mass spectrometry and X-ray diffraction data show that water's tetrahedral structure is the main species. researchgate.net |

| 0.3 < Xₘₑₒₕ < 0.7 | Evolving chain-like methanol clusters and water chains | Computer simulations indicate a transition to segregated domains where both components form linear clusters. researchgate.netaip.org |

| Xₘₑₒₕ > 0.7 | Dominant chain-like methanol clusters | At high methanol concentrations, the structure is primarily composed of methanol chains, consistent with spectroscopic and diffraction data. ims.ac.jpresearchgate.net |

Emergence and Nature of Bi-Percolating Networks in Methanol-Water Solutions

A notable feature of water-methanol mixtures is the formation of separate, interpenetrating, and continuous hydrogen-bonded networks of both water and methanol molecules, a phenomenon known as bi-percolation. aip.orgmdpi.com Extensive research, combining neutron diffraction experiments with molecular dynamics simulations, has demonstrated that these bi-percolating networks exist within a specific range of methanol concentration. aip.orgnih.govnih.gov

This distinct structural phase is observed for methanol mole fractions (X_MeOH) between approximately 0.27 and 0.54. aip.orgnih.gov The emergence of this dual-network structure is significant because it corresponds to the concentration range where many of the solution's transport properties, such as viscosity, and thermodynamic excess functions exhibit extremal values. aip.orgnih.gov

At low methanol concentrations, water forms a percolating network in which individual methanol molecules or short chains are embedded. rsc.orgcapes.gov.br Conversely, in methanol-rich solutions, methanol forms the dominant network. rsc.orgcapes.gov.br The bi-percolating regime represents a transition where both components are sufficiently concentrated to form their own extensive, system-spanning clusters simultaneously. mdpi.comnih.gov This incomplete mixing at the microscopic level is a key factor behind the anomalous thermodynamics of the solution. ustc.edu.cnaps.org

Table 1: Concentration Regimes and Network Structures in Water-Methanol Mixtures

| Methanol Mole Fraction (X_MeOH) | Dominant Structural Feature | Network Characteristics |

|---|---|---|

| < 0.27 | Water-dominated network | Water forms a percolating network; methanol exists as monomers or short chains. rsc.orgcapes.gov.br |

| 0.27 - 0.54 | Bi-percolating networks | Separate, percolating networks of both water and methanol coexist. aip.orgnih.gov |

| > 0.54 | Methanol-dominated network | Methanol chains and clusters form the primary network, with embedded water molecules or short chains. rsc.orgcapes.gov.br |

Hydrophobic Hydration and Methyl Group Interactions

The amphiphilic nature of methanol, possessing both a hydrophilic hydroxyl (-OH) group and a hydrophobic methyl (-CH₃) group, is central to its interaction with water. nih.gov The methyl group does not participate in the hydrogen-bond network; instead, it induces a phenomenon known as hydrophobic hydration. nih.govaip.org This involves the structuring of water molecules around the nonpolar methyl group. cnr.itaip.org

Early theories proposed the formation of "iceberg-like" or clathrate-like water structures around the methyl headgroup, suggesting a significant enhancement of water ordering. cnr.itustc.edu.cn While the existence of rigid, ice-like structures is still debated, it is clear that the presence of the methyl group influences the local water structure. cnr.itaip.org Molecular dynamics simulations and spectroscopic studies indicate that water molecules form a disordered cage or hydration shell around the methyl group. aip.orgacs.orgresearchgate.net This "caging" effect constrains the water subsystem, leading to a more rigid intermolecular structure in certain concentration ranges, particularly in equimolar mixtures. nih.govmdpi.com

The strength of this hydrophobic interaction is not constant across all concentrations. Studies using X-ray absorption spectroscopy have revealed that the interaction of the methyl group with its environment changes non-linearly, with distinct behaviors in different concentration regions. ustc.edu.cnims.ac.jp In water-rich solutions, methanol molecules are well-separated and individually hydrated, whereas in the intermediate, bi-percolating region, the hydrophobic interaction of the methyl group is enhanced due to the formation of mixed methanol-water networks. ims.ac.jp

Local Structural Environments at Varying Methanol Molar Ratios

The local molecular architecture of water-methanol solutions undergoes significant changes as the relative concentration of the two components is altered. ims.ac.jpresearchgate.net Research has identified three primary concentration regions, each characterized by distinct local structures. ustc.edu.cnims.ac.jpacs.org

Intermediate Region (0.3 < X_MeOH < 0.7): This region corresponds to the formation of extensive, mixed three-dimensional hydrogen-bonded networks. ims.ac.jp It is within this range that the bi-percolating structures emerge. aip.orgnih.gov The hydrophobic interaction of the methyl group becomes more dominant in this regime due to the increased mixing and networking between methanol and water molecules. ustc.edu.cnims.ac.jp The formation of these stable, mixed clusters results in slower molecular dynamics compared to the pure liquids. cnr.it

Water-Rich Region (X_MeOH < 0.3): At low methanol concentrations, methanol molecules are individually solvated and embedded within the three-dimensional hydrogen-bonded network of water. ustc.edu.cnims.ac.jp The chain-like structures of methanol are broken up by the surrounding water molecules. ustc.edu.cn In this regime, the hydration of the methanol molecules is completed, with water molecules first hydrating the hydroxyl group before solvating the hydrophobic methyl group. researchgate.net

Table 2: Summary of Local Structural Environments

| Methanol Mole Fraction (X_MeOH) | Description of Local Environment | Key Interactions |

|---|---|---|

| > 0.7 | Methanol-dominated 1D/2D networks (chains, rings) with isolated water molecules. ustc.edu.cnims.ac.jp | Methanol-methanol hydrogen bonding is primary. ims.ac.jp |

| 0.3 - 0.7 | Mixed 3D hydrogen-bonded networks; bi-percolation occurs. ims.ac.jp | Enhanced hydrophobic interactions of the methyl group. ustc.edu.cnims.ac.jp |

| < 0.3 | Methanol molecules are individually embedded in the dominant 3D water network. ustc.edu.cnims.ac.jp | Hydrophobic hydration of methyl groups and hydrogen bonding of hydroxyl groups with water. aip.orgresearchgate.net |

Computational and Theoretical Methodologies

Molecular Dynamics Simulation Approaches for Methanol-Water Systems

Molecular dynamics (MD) simulations are a cornerstone of computational studies on water-methanol systems, enabling the investigation of both structural and dynamic properties by solving Newton's equations of motion for a system of interacting particles. mdpi.com These simulations rely on empirical force fields to define the potential energy of the system as a function of its atomic coordinates.

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of parameters and potential functions describing the interactions between atoms. Numerous force fields have been developed and tested for their ability to accurately model water-methanol mixtures.

Commonly used force fields include:

OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) : This is a widely used force field that explicitly represents all atoms in the system. mdpi.comresearchgate.net It has been shown to provide semi-quantitative agreement with experimental diffraction data when combined with water models like SPC/E and TIP4P/2005. researchgate.net However, its performance in predicting self-diffusion can be weak, particularly at lower temperatures. rsc.org The OPLS-AA model for methanol (B129727) yields a liquid density that is not always in precise agreement with experimental values. icmp.lviv.ua

CHARMM (Chemistry at HARvard Molecular Mechanics) : The CHARMM family of force fields, including polarizable versions based on the Drude oscillator or fluctuating charge (CHEQ) formalisms, have been applied to aqueous methanol solutions. nih.govaip.org Both additive and polarizable CHARMM models have been shown to reproduce experimental Kirkwood-Buff integrals and excess coordination numbers reasonably well across the full concentration range. nih.gov The fluctuating charge model for methanol, when paired with the TIP4P-FQ water model, has been used to study bulk and interfacial properties. aip.orgnih.gov

SPC/E (Extended Simple Point Charge) : This is a popular three-site rigid water model often combined with various methanol force fields. mdpi.comicmp.lviv.ua The combination of SPC/E water and the all-atom (AA) methanol model has been found to be less accurate in describing the density dependence on composition compared to other models. icmp.lviv.ua

TIP4P (Transferable Intermolecular Potential 4-Point) : This family of water models, particularly TIP4P/2005 and TIP4P-FQ (fluctuating charge), is frequently used for simulating aqueous systems. mdpi.comnih.gov The TIP4P/2005 model, known for its good performance in describing the microscopic structure of water, has been paired with methanol models like OPLS-AA and TraPPE. researchgate.neticmp.lviv.ua The TIP4P-FQ model is a polarizable water model used in conjunction with fluctuating charge models for methanol to account for electronic polarization explicitly. nih.govnih.gov

TraPPE (Transferable Potentials for Phase Equilibria) : The TraPPE force field, often in its united-atom (UA) version where the methyl group is treated as a single interaction site, is another common choice. rsc.orgicmp.lviv.ua The TraPPE-UA model has demonstrated better results for transport properties of methanol compared to OPLS-AA. rsc.org When combined with the TIP4P/2005 water model, it describes the density of water-methanol mixtures with high accuracy. icmp.lviv.ua

Other Models : Flexible models such as the BJH for water and PHH for methanol have also been utilized in simulations. icmp.lviv.ua The NERD (Noro, D'Anselmi, and Russo) force field has also been developed for aqueous methanol solutions.

The validation of these force fields is typically performed by comparing simulation results against experimental data for various properties, including density, heat of vaporization, excess molar volume, and radial distribution functions. icmp.lviv.uaacs.org For instance, studies have shown that the combination of the TIP4P/2005 water model with the TraPPE methanol model provides an excellent description of the mixture's density across all compositions. icmp.lviv.ua In contrast, polarizable force fields, while computationally more expensive, can offer improved descriptions of properties like hydration free energies. nih.gov

| Force Field Combination | Strengths | Weaknesses/Observations | Reference |

|---|---|---|---|

| OPLS-AA (Methanol) + SPC/E or TIP4P/2005 (Water) | Semi-quantitative agreement with neutron diffraction data. | Weak for self-diffusion at low temperatures; density of pure methanol not always accurate. | researchgate.netrsc.orgicmp.lviv.ua |

| TraPPE-UA (Methanol) + TIP4P/2005 (Water) | Excellent prediction of mixture density; good performance for transport properties. | United-atom representation simplifies the methyl group. | rsc.orgicmp.lviv.ua |

| CHARMM (additive & polarizable) + TIP3P or SWM4-NDP (Water) | Good reproduction of Kirkwood-Buff integrals and excess coordination numbers. | Additive models can show deviations for some properties compared to polarizable ones. | nih.gov |

| Fluctuating Charge (Methanol) + TIP4P-FQ (Water) | Explicitly includes electronic polarization; respectable agreement for hydration free energy. | Excess mixing enthalpies predicted to be too favorable. | nih.govnih.gov |

MD simulations of water-methanol mixtures are most commonly performed in the isothermal-isobaric (NPT) ensemble, where the number of particles (N), pressure (P), and temperature (T) are held constant. mdpi.comicmp.lviv.uanih.gov This ensemble is particularly suitable for comparing simulation results with experimental data, which are often measured under constant atmospheric pressure and a specific temperature (e.g., 298.15 K). icmp.lviv.ua

The simulation protocol typically involves several steps:

System Setup : A simulation box is created with a specified number of water and methanol molecules, often totaling several thousand molecules, arranged randomly or on a grid. mdpi.comarxiv.org

Energy Minimization : The initial system is subjected to energy minimization to remove unfavorable contacts and high-energy configurations. icmp.lviv.ua

Equilibration : The system is equilibrated for a significant period (e.g., several hundred picoseconds to nanoseconds) to allow it to reach a stable thermodynamic state. mdpi.comnih.gov This often involves using a Berendsen thermostat and barostat. icmp.lviv.ua

Production Run : Following equilibration, a production run is performed, during which trajectory data is saved for analysis. mdpi.com For this phase, more robust thermostats and barostats like the Nosé-Hoover or Parrinello-Rahman are often used. icmp.lviv.ua

To maintain the rigidity of water and methanol molecules or to constrain bond lengths, algorithms like SHAKE or LINCS are employed. icmp.lviv.uaacs.org Long-range electrostatic interactions are typically handled using the Particle Mesh Ewald (PME) method. icmp.lviv.ua

| Parameter | Typical Value / Method | Reference |

|---|---|---|

| Ensemble | NPT (isothermal-isobaric) | mdpi.comicmp.lviv.ua |

| Temperature | 298.15 K | icmp.lviv.ua |

| Pressure | 1 bar (or 1 atm) | icmp.lviv.ua |

| Time Integration | Leap-frog or Velocity Verlet algorithm with a time step of 1-2 fs | icmp.lviv.ua |

| Bond Constraints | LINCS or SHAKE algorithm | icmp.lviv.uaacs.org |

| Long-Range Electrostatics | Particle Mesh Ewald (PME) | icmp.lviv.ua |

| Non-bonded Cutoff | 1.1 - 1.4 nm | icmp.lviv.uaacs.org |

| Equilibration Time | ~1 ns | mdpi.comnih.gov |

| Production Run Time | Several nanoseconds (e.g., 2 ns to >10 ns) | mdpi.comnih.gov |

While classical MD relies on predefined force fields, ab initio molecular dynamics (AIMD) calculates the forces on atoms "on the fly" from the electronic structure using quantum mechanical methods, typically Density Functional Theory (DFT). mdpi.comacs.org This approach avoids the parameterization inherent in classical force fields and allows for the study of phenomena involving changes in electronic structure, such as chemical reactions and proton transfer. mdpi.comx-mol.net

AIMD simulations of water-methanol mixtures have provided key insights into:

Proton Transport : AIMD has been used to study the Grotthuss-type structural diffusion of an excess proton in the mixture. acs.orgnih.gov These studies show that proton transfer occurs preferentially through water-to-water and water-to-methanol pathways, with methanol-to-methanol transfers being much less significant. acs.orgnih.gov

Structural Properties : The simulations confirm the existence of distinct, yet interconnected, hydrogen-bonded networks of water and methanol. acs.orgnih.gov They also show an enhanced structuring of water as the methanol mole fraction increases up to a certain point. acs.orgnih.gov

Effects of External Fields : AIMD studies have investigated the influence of strong, static electric fields on the mixture. mdpi.comx-mol.netnih.gov These fields can induce molecular dissociation and proton transfer events, but the presence of water tends to inhibit the chemical reactivity of methanol that is observed in the neat liquid under similar conditions. mdpi.comx-mol.net

AIMD simulations are computationally very demanding, which typically limits the system size to a few hundred atoms and the simulation time to hundreds of picoseconds. mdpi.comacs.org

Monte Carlo Simulation Techniques for Structural and Thermodynamic Analysis

Monte Carlo (MC) simulations offer an alternative to MD for investigating the equilibrium properties of water-methanol systems. aip.orgosti.gov Instead of integrating equations of motion, MC methods generate a sequence of configurations based on probabilistic rules, typically in the NPT ensemble, to sample the system's phase space. aip.orgresearchgate.net

MC simulations have been instrumental in studying:

Thermodynamic Properties : They are well-suited for calculating thermodynamic quantities like excess enthalpy and excess volume of mixing. aip.orgosti.govuni-paderborn.de Studies have shown that the choice of water-water interaction potential (e.g., TIP4P vs. CC model) significantly impacts the calculated enthalpy of mixing. aip.orgosti.gov

Structural Analysis : Early MC studies provided support for the concept of an enhanced "ice-like" water structure around the methyl group of methanol in dilute solutions. nih.gov They are also used to generate radial distribution functions and analyze the hydrogen-bonding network.

Free Energy Calculations : Techniques like umbrella sampling, often implemented within an MC or MD framework, can be used to calculate the potential of mean force and hydration free energies. nih.govnih.gov

Quantum Chemistry and Density Functional Theory (DFT) Studies

Quantum chemistry methods, particularly Density Functional Theory (DFT), are used to perform high-accuracy calculations on smaller, representative clusters of water and methanol molecules. researchgate.netrsc.orgnih.gov These studies provide fundamental data that can inform the development of classical force fields and offer a detailed picture of the intermolecular interactions.

DFT calculations on small water-methanol clusters (e.g., MmWn where m+n is small) are used to investigate the fundamental nature of the hydrogen bonds that define the mixture's properties. nih.govacs.org By optimizing the geometry of these clusters, researchers can determine the most stable arrangements and calculate key properties. researchgate.netbohrium.com

These studies focus on:

Interaction Energies : DFT is used to calculate the binding energies of various hydrogen-bonded clusters. nih.govacs.org Results show that the binding energies of mixed methanol-water clusters are generally higher than those of pure water clusters of the same size, which is attributed to the electron-donating effect of methanol's methyl group. nih.govacs.org Cooperativity, where the formation of one hydrogen bond strengthens its neighbors, contributes significantly to the stability of larger clusters. nih.gov

Electronic Structure Analysis : Methods like Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) are applied to the DFT-calculated electron density to characterize the hydrogen bonds in detail. researchgate.netnih.gov These analyses provide information about charge transfer between donor and acceptor molecules in a hydrogen bond. nih.gov

Vibrational Frequencies : Calculated vibrational frequencies, particularly the O-H stretching frequency, can be compared with experimental spectroscopic data to validate the computational models. nih.govacs.org The red-shift in the O-H frequency is a hallmark of hydrogen bond formation.

The Quantum Cluster Equilibrium (QCE) theory combines DFT-calculated energies of various clusters with statistical mechanics to predict the thermodynamic properties of the bulk liquid mixture. rsc.orgtandfonline.com This approach has shown reasonable agreement with experimental data for excess enthalpies and Gibbs free energies of mixing. rsc.org

| Methodology | Key Findings | Reference |

|---|---|---|

| DFT (B3LYP, MP2) on small clusters (MmWn) | Binding energies of mixed clusters are higher than pure water clusters. Cooperativity contributes ~14% to trimer stability and ~24% to tetramer stability. | nih.govacs.org |

| NBO and AIM Analysis | Characterizes charge transfer and electron density features of hydrogen bonds. | researchgate.netnih.gov |

| Quantum Cluster Equilibrium (QCE) Theory | Predicts cluster populations and thermodynamic properties (HE, GE) in reasonable agreement with experiment. | rsc.org |

Mechanisms of Proton Transfer in Methanol-Water Environments

Proton transfer in methanol-water solutions is a critical process influencing their chemical reactivity and transport properties. Unlike in pure water, where the Grotthuss mechanism of proton "hopping" is well-understood, the introduction of methanol creates a more complex environment with multiple transfer pathways. acs.orgnih.gov Protons can be solvated by both water and methanol, forming a variety of protonated clusters. acs.org

Continuum and Statistical Mechanical Models

Application of Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT)

To accurately model the thermodynamic properties of the highly non-ideal water-methanol mixture, advanced equations of state are necessary. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a prominent model that has been successfully applied to such systems. acs.orgmines-paristech.frresearchgate.net PC-SAFT represents molecules as chains of spherical segments and explicitly accounts for the associative interactions, like hydrogen bonding, that are dominant in water-methanol solutions. mines-paristech.frresearchgate.net

The theory calculates the Helmholtz free energy of the system by summing contributions from hard-chain repulsion, dispersion forces, and association. researchgate.net To apply PC-SAFT to the water-methanol system, pure-component parameters for both water and methanol are required. These parameters, which include segment number, segment diameter, dispersion energy, and association energy, are typically obtained by fitting the model to experimental data of the pure substances, such as vapor pressure and liquid density. acs.orgacs.org

For mixtures, a binary interaction parameter (k_ij) is often introduced to fine-tune the model's predictions by adjusting the unlike dispersion energy term. researchgate.net This parameter is usually fitted to experimental vapor-liquid equilibrium (VLE) data of the binary mixture. figshare.com PC-SAFT has demonstrated its capability to accurately predict a range of properties for water-methanol mixtures, including VLE, liquid-liquid equilibria (LLE), and excess properties over wide temperature and pressure ranges. acs.orgfigshare.comcore.ac.uk

Table 1: PC-SAFT Pure Component Parameters This table presents typical pure component parameters used in PC-SAFT modeling for water and methanol. Note that different parameter sets exist in the literature, often optimized for specific applications or using different association schemes.

Models for Dielectric Relaxation Dynamics (e.g., Dynamical Mean Spherical Approximation, Smoluchowski-Vlasov Equation)

Dielectric relaxation spectroscopy provides insights into the rotational dynamics of molecules in the water-methanol mixture. The resulting spectra are complex, often showing multiple relaxation processes that correspond to the dynamics of individual molecules and their hydrogen-bonded aggregates. researchgate.netnih.govacs.org

To interpret these complex spectra, several theoretical models are employed. The Dynamical Mean Spherical Approximation (DMSA) is a statistical mechanical theory that can predict the time-dependent dielectric properties of polar liquids. kyoto-u.ac.jpresearchgate.net It is a linearized version of the more comprehensive Smoluchowski-Vlasov Equation (SVE) . kyoto-u.ac.jpdntb.gov.uanih.gov The SVE is a type of kinetic equation that describes the evolution of the phase space distribution function of a system of particles, accounting for both diffusive motion and long-range interactions. researchgate.netaimsciences.orgmdpi.com

These models are valuable for explaining the non-linear changes observed in the dielectric constant and relaxation times as the composition of the methanol-water mixture varies. researchgate.net The primary dielectric relaxation process in these mixtures is generally linked to the cooperative reorientation of the extensive hydrogen-bonded network. researchgate.netnih.govacs.org By analyzing the relaxation times at different compositions, researchers can gain information about the structure and lifetime of these transient molecular networks. nih.govacs.org

Theoretical Frameworks for Describing Non-Ideal Mixing Behavior

The mixing of water and methanol is a highly non-ideal process, characterized by significant negative excess enthalpies and volumes, which stem from the strong hydrogen bonding between the two components. researchgate.netaip.orguni-paderborn.de Several theoretical frameworks have been developed to describe this pronounced deviation from ideal behavior.

Activity Coefficient Models , such as the Wilson, NRTL (Non-Random Two-Liquid), and UNIQUAC (Universal Quasi-Chemical) models, are extensively used to model the vapor-liquid equilibrium of non-ideal mixtures. ifpenergiesnouvelles.frcapes.gov.br These models provide mathematical expressions for the activity coefficients of each component, which quantify the deviation from ideality. The parameters within these models are typically determined by fitting them to experimental phase equilibrium data. ifpenergiesnouvelles.fr

Excess Gibbs Energy Models are directly related to activity coefficients and provide a comprehensive thermodynamic description of non-ideal mixing. These models are often based on the "local composition" concept, which posits that the molecular composition in the immediate vicinity of a central molecule differs from the bulk composition due to specific intermolecular forces.

Molecular Simulations , including Molecular Dynamics (MD) and Monte Carlo (MC) methods, offer a molecular-level view of the non-ideal mixing behavior. researchgate.netaip.orguni-paderborn.deicmp.lviv.uaaip.org By employing accurate force fields to describe the interactions between molecules, these simulations can predict various thermodynamic properties like heats of mixing and excess volumes. researchgate.netaip.orguni-paderborn.de They also provide detailed structural information, such as radial distribution functions and hydrogen bond statistics, which helps to elucidate the microscopic origins of the macroscopic non-ideal behavior. icmp.lviv.uacsic.esicmp.lviv.ua

Quantum Cluster Equilibrium (QCE) theory is another powerful approach that combines high-level quantum chemical calculations on molecular clusters with statistical mechanics to predict the thermodynamic properties of the bulk liquid. rsc.orgrsc.org This method has been used to calculate cluster populations and excess properties like enthalpy, entropy, and Gibbs free energy for water-methanol mixtures, showing reasonable agreement with experimental data. researchgate.netrsc.orgrsc.org

Table 2: Investigated Thermodynamic Properties of Water-Methanol Mixtures This table summarizes key thermodynamic properties that are often investigated to understand the non-ideal mixing behavior of water and methanol, along with the typical experimental observations.

Spectroscopic Characterization of Methanol Water Mixtures

Vibrational Spectroscopy for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy is a cornerstone for investigating the structure and dynamics of hydrogen-bonded systems. By probing the vibrational modes of molecules, researchers can glean information about the strength and nature of the bonds connecting them.

Raman Spectroscopy for Hydrogen Bond Kinetics and C-H···O Interactions

Raman spectroscopy has proven to be a valuable tool for studying methanol-water mixtures across the entire concentration range. researchgate.net Studies have revealed a non-linear relationship between the frequencies of the carbon-oxygen (C-O) and carbon-hydrogen (C-H) stretching vibrations and the composition of the mixture. researchgate.net This non-linearity points to complex changes in the molecular environment as the ratio of methanol (B129727) to water is altered.

A key finding from Raman studies is the blue shift (an increase in frequency) of the CH3 stretching vibration in methanol as it is diluted with water. ustc.edu.cnnih.govscilit.comacs.org This is counterintuitive, as the formation of conventional O-H···O hydrogen bonds typically leads to a red shift (a decrease in frequency). ustc.edu.cn This blue shift is attributed to the presence of weak C-H···O interactions, where the methyl group of methanol acts as a hydrogen bond donor to the oxygen of a water molecule. ustc.edu.cnnih.govscilit.comacs.orgresearchgate.net Temperature-dependent Raman studies further support this, showing that the C-H···O interaction is enhanced at higher temperatures, a behavior that contrasts with the weakening of conventional hydrogen bonds with increasing temperature. ustc.edu.cnnih.gov

The C-H symmetric stretching (ν(CH3)s) mode of methanol exhibits a notable blue shift as the mole fraction of methanol decreases in the mixture. This shift provides evidence for the hydrophobic hydration of methanol molecules. researchgate.net

| Methanol Mole Fraction | ν(CH3)s Peak Position (cm⁻¹) |

| Pure Methanol | ~2832 |

| Dilute in Water | Shifts by ~11 |

This table illustrates the shift in the symmetric C-H stretching frequency of methanol upon dilution in water, as observed in Raman spectroscopy. researchgate.net

Infrared Spectroscopy for O-H and C-O Stretching Band Analysis

Infrared (IR) spectroscopy is another powerful technique for probing the hydrogen-bonding network in methanol-water mixtures. The O-H and C-O stretching bands are particularly sensitive to the local environment and the nature of hydrogen bonding. researchgate.net However, the complete overlap of the O-H stretching bands from both methanol and water complicates direct analysis. researchgate.net

An alternative approach is to analyze the C-O stretching band of methanol, which is intense and relatively free from overlap with water absorption bands. researchgate.net In methanol-water mixtures, the integrated area of the C-O stretching band shows a linear relationship with the mole fraction, which is unexpected for a non-ideal solution and suggests complex compensatory effects in the molecular interactions. researchgate.net

Studies on low-temperature solid mixtures of methanol and water have identified three distinct components within the C-O stretch band, located around 1039 cm⁻¹ ("blue"), 1027 cm⁻¹ ("middle"), and 1011 cm⁻¹ ("red"). kent.ac.ukrsc.org The "blue" and "middle" components are associated with methanol acting as a proton donor and proton acceptor, respectively, indicating a preference for methanol to be a proton acceptor and water to be a proton donor in the mixture. kent.ac.ukrsc.org The "red" component, which appears only in the presence of water, is assigned to methanol acting as a proton acceptor to two water molecules simultaneously. kent.ac.ukrsc.org

| C-O Stretch Component | Approximate Frequency (cm⁻¹) | Assignment |

| "Blue" | 1039 | Methanol as proton donor |

| "Middle" | 1027 | Methanol as proton acceptor |

| "Red" | 1011 | Methanol as proton acceptor to two water molecules |

This table summarizes the components of the C-O stretching band in low-temperature methanol-water mixtures as identified by IR spectroscopy. kent.ac.ukrsc.org

Furthermore, IR spectra of methanol-water clusters of varying sizes (MnW, where n=1-4) show that while the O-H stretching region varies significantly with the number of methanol molecules, the C-H stretching region remains relatively similar. aip.org For the dimer (M1W1), distinct absorption bands are observed depending on whether water or methanol acts as the hydrogen bond donor. aip.org

Near-Infrared Spectroscopy for Methyl Group-Water Interactions

Near-infrared (NIR) spectroscopy offers a unique window into the interactions involving the methyl group of methanol. optica.org The second derivative of NIR spectra reveals that the first overtones of the CH3 asymmetric stretching modes of methanol experience a downward shift (red shift) of about 30 cm⁻¹ as the concentration of methanol increases. optica.orgresearchgate.net This provides clear evidence for the direct interaction between the methyl group of methanol and the hydroxyl group of water. optica.orgresearchgate.net This interaction is considered analogous to an intramolecular (O)CH···O interaction. optica.orgresearchgate.net

This red shift of the first overtone of the CH3 group is a key finding from NIR studies of water/methanol binary mixtures and is indicative of the direct C−H···O interaction with water. sci-hub.se

X-ray Based Spectroscopic Techniques for Local Structure

X-ray based spectroscopic techniques provide element-specific information about the local electronic and geometric structure of molecules in solution.

Soft X-ray Absorption Spectroscopy (O K-edge and C K-edge Analysis)

Soft X-ray absorption spectroscopy (XAS) is a powerful tool for investigating the local structure of methanol-water solutions. By tuning the X-ray energy to the absorption edges of specific elements, one can probe the environment around those atoms.

Analysis of the oxygen K-edge (O K-edge) reveals a pre-edge peak that is sensitive to the hydrogen bond (HB) interaction of oxygen atoms. ims.ac.jp This pre-edge feature shows an almost linear dependence on the concentration of the mixture. ims.ac.jpacs.orgnih.gov This suggests that the hydrogen bonding interaction of methanol with surrounding water molecules is similar to that in pure methanol, and the interaction of water with surrounding methanol molecules is similar to that in pure water. ims.ac.jpacs.orgnih.gov In a 7:3 methanol-water mixture, the pre-edge feature is smeared out, and the main- and post-edges merge into a single broad peak around 539 eV. researchgate.net

The carbon K-edge (C K-edge) provides exclusive information about the local structure around the methyl group of methanol. ims.ac.jp C K-edge XAS studies have identified three distinct regions of local structure depending on the methanol mole fraction (X): ims.ac.jpacs.orgnih.gov

Methanol-rich region (1.0 > X > 0.7): Water molecules exist separately around dominant one- and two-dimensional hydrogen-bonded networks of methanol clusters. ims.ac.jpacs.orgnih.gov

Intermediate region (0.7 > X > 0.3): The hydrophobic interaction of the methyl group becomes dominant due to the formation of mixed methanol-water three-dimensional network structures. ims.ac.jpacs.orgnih.gov

Water-rich region (0.3 > X > 0.05): Methanol molecules are individually embedded within the dominant three-dimensional hydrogen-bonded networks of water. ims.ac.jpacs.orgnih.gov

| Methanol Mole Fraction (X) | Dominant Structural Feature |

| 1.0 > X > 0.7 | 1D/2D Methanol HB networks with isolated water |

| 0.7 > X > 0.3 | Dominant hydrophobic interaction in mixed 3D networks |

| 0.3 > X > 0.05 | Isolated methanol molecules in 3D water HB networks |

This table outlines the different local structures around the methyl group in methanol-water mixtures as a function of methanol mole fraction, determined by C K-edge soft X-ray absorption spectroscopy. ims.ac.jpacs.orgnih.gov

Liquid-Jet X-ray Photoemission Spectroscopy (XPS)

Liquid-jet X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive technique that can probe the electronic structure of molecules at the liquid-vapor interface and in the bulk liquid. csic.esarxiv.orguab.cat In studies of water and water/methanol mixtures, XPS can distinguish between molecules in the liquid phase and those in the gas phase. csic.es For liquid water, a broad O1s peak is observed at a binding energy of 538.1 eV, while the gas phase water contributes a narrower peak around 540 eV. csic.es

Synchrotron-based XPS studies on water/methanol mixtures provide insights into the concentrations of each component in the vapor and liquid phases, as well as the local electronic structure of the molecular clusters. csic.esarxiv.orguab.cat This technique is particularly valuable for understanding the hydration of methanol, the simplest amphiphilic molecule capable of forming hydrogen bonds. csic.es

Electron Spectroscopy and Surface Interaction Analysis

Electron spectroscopies, such as Ultraviolet Photoelectron Spectroscopy (UPS) and Metastable Impact Electron Spectroscopy (MIES), are powerful surface-sensitive techniques used to investigate the electronic properties of the outermost molecular layers of a sample. These methods provide insight into how methanol and water molecules arrange themselves at interfaces and how their electronic structures are perturbed upon mixing.

Ultraviolet Photoelectron Spectroscopy (UPS) utilizes ultraviolet radiation, typically from a HeI (21.22 eV) or HeII (40.81 eV) source, to ionize a sample and analyze the kinetic energy of the emitted photoelectrons. This technique provides direct information about the valence electronic structure and the vertical ionization energies (VIEs) of molecules.

In studies of methanol-water mixtures, UPS has been employed to probe the electronic structure of both liquid and solid phases. High-resolution UPS of liquid methanol using a liquid microjet has determined its vertical ionization energy to be 9.70 ± 0.07 eV and the ionization threshold to be 8.69 ± 0.07 eV. acs.org When compared to the gas phase, the ionization energies for liquid methanol are shifted by an average of -1.23 eV, a phenomenon attributed to the stabilizing effect of the surrounding polar molecules. acs.org The 5a′ and 7a′ bands of liquid methanol show significant broadening, which, similar to the 3a₁ band of liquid water, is indicative of the complex hydrogen-bonding environment. acs.orgnih.gov

When studying co-adsorbed layers of methanol and water on substrates like MgO(100), UPS (HeI) reveals details about surface composition and molecular orientation. aip.org For instance, research shows that methanol adsorbs non-dissociatively on the MgO surface with its hydroxyl group oriented toward the substrate. aip.org In coadsorption experiments, methanol tends to wet a water-precovered surface, and a fraction of pre-adsorbed methanol remains in the topmost layer even as a water multilayer is built up. aip.org

Studies using synchrotron-based X-ray Photoelectron Spectroscopy (XPS), a related technique, on liquid microjets of methanol-water mixtures have provided detailed interpretations of core level and valence band spectra. csic.es These experiments allow for the quantification of methanol and water concentrations in both the liquid and vapor phases and offer insights into the electronic structure of the molecular clusters formed. csic.es

Table 1: Vertical Ionization Energies (VIEs) for Methanol and Water

| Compound | Phase | Vertical Ionization Energy (eV) | Source(s) |

|---|---|---|---|

| Methanol | Liquid | 9.70 ± 0.07 | acs.org |

| Ethanol (B145695) | Liquid | 9.52 ± 0.07 | acs.org |

| Water | Liquid | - | - |

Note: Data for liquid water's VIE varies across sources but is generally higher than that of methanol. Ethanol is included for comparison.

Metastable Impact Electron Spectroscopy (MIES) is an exceptionally surface-sensitive technique that probes the outermost layer of a sample. It uses a beam of slow, electronically excited metastable atoms (e.g., He*) which de-excite upon contact with the surface, causing the emission of an electron. The kinetic energy of this electron is characteristic of the surface's molecular orbitals. Unlike UPS, MIES is not sensitive to the bulk material, making it ideal for studying the specific arrangement of molecules at an interface. researchgate.netnih.gov

In the context of methanol-water systems, MIES has been used in conjunction with UPS to study their interaction on various surfaces and the surface segregation of ions. aip.orgnih.gov When methanol and water are co-adsorbed on a substrate, MIES can distinguish the species present in the immediate surface layer. aip.orgresearchgate.net For example, studies on the interaction of NaI with solid films of water and methanol show that iodide ions segregate to the surface in amorphous solid water, but this phenomenon is not observed in methanol. nih.govacs.orgnih.gov This indicates that the surface behavior in amorphous solids can be similar to that of the corresponding liquids. nih.gov

The combination of MIES and UPS is powerful because MIES exclusively samples the outermost surface, while UPS provides information averaged over several of the top layers. researcher.liferesearchgate.net This allows researchers to discern the composition of the surface versus the near-surface region. Studies on the interaction of methanol with amorphous solid water (composed of D₂O) have utilized MIES to monitor the surface composition as methanol is introduced, revealing details of the adsorption and intermolecular interactions at the vacuum-ice interface. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the structure, dynamics, and hydrogen-bonding network of methanol-water mixtures in the liquid state. By measuring the chemical shifts of different protons (hydroxyl -OH and methyl -CH₃), self-diffusion coefficients, and relaxation times, NMR provides a detailed picture of the microscopic environment as a function of concentration and temperature. researchgate.netrepec.org

The mixing of methanol and water is non-ideal, a fact clearly reflected in NMR data. researchgate.net The chemical shifts of both the water and methanol hydroxyl protons are highly dependent on the mixture's composition. In ¹H NMR spectra, the hydroxyl protons of water and methanol often appear as a single, broad, exchange-averaged peak, especially at intermediate to high water concentrations. researchgate.net The position of this peak shifts downfield (to higher ppm) as the mole fraction of water increases, indicating a change in the average hydrogen bond strength. rsc.org Deshielding of the methanol hydroxyl proton is observed with increased water concentration, which is attributed to the proton's involvement in the stronger hydrogen-bonding network of water. rsc.org Conversely, at very low water content (e.g., 10-40% v/v), the proton exchange rate can be slow enough to observe separate, broad signals for the water and methanol hydroxyl groups. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) NMR experiments have been used to measure the self-diffusion coefficients of both water and methanol across the entire concentration range. qucosa.de These studies show that the self-diffusion coefficients of both components decrease as the methanol mole fraction increases, reaching a minimum at intermediate concentrations (around 30-50% methanol) before increasing again towards pure methanol. qucosa.deaip.org This non-monotonic behavior is a direct consequence of the interplay between the formation of extensive hydrogen-bonded networks, which restricts molecular motion, and the disruptive effect of methanol's hydrophobic methyl group. aip.org The slowing of diffusion at intermediate concentrations is attributed to the formation of robust, long-lived molecular associations. aip.org

Table 2: Representative ¹H NMR Chemical Shifts in Methanol-Water Mixtures

| Solvent System | Proton | Chemical Shift (ppm) | Remarks | Source(s) |

|---|---|---|---|---|

| Pure Methanol (CD₃OD) | -OH | ~4.87 | Varies with temperature and residual water | sigmaaldrich.com |

| -CH₃ | ~3.31 | sigmaaldrich.com | ||

| Pure Water (in D₂O) | H₂O/HOD | ~4.79-4.87 | Varies with temperature | sigmaaldrich.com |

| Methanol:Water Mixtures | -OH (exchange) | Varies | Position depends on concentration and temperature | researchgate.netresearchgate.net |

| -CH₃ | Varies | Shifts upfield with increasing water content | researchgate.net |

Note: Chemical shifts are highly dependent on the specific deuterated solvent, temperature, and concentration. The values provided are typical reference points.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methanol |

| Water |

| Ethanol |

Dynamics of Methanol Water Systems

Translational Dynamics and Self-Diffusion Coefficients

Translational dynamics in methanol-water solutions are primarily characterized by the self-diffusion coefficients of each component, which describe the random thermal motion of individual molecules. These coefficients are highly dependent on the mixture's composition and temperature, reflecting the changing microscopic environment and intermolecular forces.

The self-diffusion coefficients of both methanol (B129727) and water in their binary mixtures exhibit a strong, non-linear dependence on composition. Molecular dynamics simulations and experimental measurements consistently show that the diffusion of both species is slowest at an intermediate methanol mole fraction, typically in the range of 0.2 to 0.4. researchgate.netresearchgate.netaip.org This phenomenon is attributed to the formation of robust, extended hydrogen-bond networks between water and methanol molecules, which effectively hinders molecular mobility.

As the temperature increases, the self-diffusion coefficients for both water and methanol increase across the entire composition range. researchgate.netosti.govresearchgate.netiaea.org This is an expected trend, as higher thermal energy allows molecules to overcome the energy barriers for breaking hydrogen bonds and moving through the liquid. However, the influence of temperature is not uniform across all compositions; the minimum in the diffusion coefficient as a function of composition becomes less pronounced at higher temperatures. researchgate.net This suggests that the structured, hydrogen-bonded clusters that impede diffusion at lower temperatures are partially disrupted by increased thermal motion.

Molecular dynamics simulations using various water and methanol models, such as TIP4P/2005 for water, have successfully predicted the self-diffusion coefficients in good agreement with experimental data. researchgate.netaip.org These simulations provide insights into the microscopic details of molecular motion and the structure of the hydrogen-bond network.

Methanol-water mixtures exhibit significant negative deviations from ideal diffusion behavior. In an ideal mixture, the diffusion coefficient of a component would vary linearly with its mole fraction. However, in the methanol-water system, the strong and specific hydrogen-bonding interactions between the two components lead to a significant reduction in molecular mobility compared to an ideal mixture. doubtnut.com

The formation of methanol-water hydrogen bonds is energetically more favorable than the average of methanol-methanol and water-water bonds, leading to a more structured and less mobile liquid at certain compositions. This increased structuring is also reflected in other macroscopic properties, such as the negative excess volume of mixing. arxiv.orgarxiv.org The intermolecular forces cause the molecules to be held more tightly than in the pure liquids, resulting in a decrease in volume and a corresponding decrease in diffusion. doubtnut.com

The deviation from ideality can be quantified by examining velocity correlation coefficients, which can be derived from mutual diffusion coefficients. osti.goviaea.org These coefficients provide information about the correlated motion of different molecules. In methanol-water mixtures, the strong attractive interactions lead to significant correlations in the velocities of neighboring molecules, further contributing to the non-ideal diffusion behavior. The breakdown of predictive equations for diffusion in ideal solutions, such as the Darken equation, for non-ideal systems like alcohol-water mixtures further highlights these strong deviations. mdpi.com

Solvation Dynamics and Preferential Solvation Phenomena

Solvation dynamics describe the process of solvent reorganization around a solute following a change in the solute's electronic state, such as photoexcitation. In mixed solvents like methanol-water, this process is complicated by the possibility of preferential solvation, where one solvent component may accumulate in the immediate vicinity of the solute.

The energetic relaxation of the solvent around a solute is often characterized by the solvation response function. aip.org Molecular dynamics simulations show that in methanol-water mixtures, this response is complex and multi-component. For methanol, the solvation response typically consists of a very fast initial inertial component followed by a bi-exponential decay. aip.org The faster exponential component, on the order of 1 picosecond, and a slower component of around 7 picoseconds, are attributed to different solvent motions. aip.org In contrast, the dynamics in pure water are significantly faster. aip.org

The breakdown of the linear response approximation has also been noted in methanol, indicating that the solvent's response to the creation of a charge is not directly proportional to the magnitude of that charge. ias.ac.inacs.org This non-linearity is less pronounced in water.

The solvation of ions in methanol-water mixtures is a classic example of preferential solvation. The composition of the ion's first solvation shell can differ significantly from the bulk solvent composition. This is driven by the specific interactions between the ion and the individual solvent molecules. For instance, due to the higher charge density on the oxygen atom of water compared to methanol, smaller cations are often preferentially solvated by water.

Molecular dynamics simulations have been employed to investigate the structure and dynamics of the solvation shells around ions like Na⁺ and Cl⁻. acs.org These studies reveal that as ions approach each other to form an ion pair, the dynamics of the solvent molecules in the solvation shells are perturbed before any significant structural changes occur. acs.org The formation of ion pairs becomes energetically more favorable as the methanol concentration increases, which is consistent with the lower dielectric constant of methanol compared to water. acs.org

Theoretical models have been developed to calculate the free energies of transfer for single ions from water to methanol-water mixtures, providing insights into the thermodynamics of preferential solvation. rsc.org For example, the solvation of Zn²⁺ has been studied, revealing that while methanol-rich complexes are stabilized in the gas phase, water-rich complexes are stabilized in solution due to favorable ion-solvent electrostatic interactions. aip.org The local composition around an ion can be substantially different from the bulk; for instance, even a small amount of a component with a higher dielectric constant can become enriched in the first solvation shell. aps.org

Dielectric Relaxation Dynamics of Methanol-Water Solutions

Dielectric relaxation spectroscopy probes the collective reorientational motions of polar molecules in response to an oscillating electric field. In methanol-water mixtures, the dielectric spectra are complex and cannot be described by a simple Debye relaxation model, which is indicative of a single relaxation process. Instead, the spectra are often fitted using models like the Davidson-Cole or Havriliak-Negami equations, which account for a distribution of relaxation times. researchgate.net

Theoretical studies using molecular dynamics simulations have been performed to understand the molecular basis of dielectric relaxation in these mixtures. aip.orgaip.orgresearchgate.net These simulations can decompose the relaxation into contributions from individual molecular motions and collective modes. The dynamics are influenced by the breaking and forming of hydrogen bonds, which is a key mechanism for molecular reorientation.

The main dielectric relaxation time of the mixture shows a non-linear dependence on the mole fraction of methanol, often exhibiting a maximum at an intermediate composition. This peak in relaxation time corresponds to the composition where the hydrogen-bond network is most extensive and structured, leading to slower collective reorientation of the solvent molecules. This behavior mirrors the trend observed in self-diffusion coefficients, where molecular mobility is at a minimum in a similar composition range. The presence of a solute can further modify the dielectric relaxation behavior of the solvent mixture. frontiersin.org

Interfacial and Confined Methanol Water Systems

Liquid-Liquid Interfacial Properties of Methanol-Water-Containing Systems

In multiphase liquid systems, the interface represents a distinct region where molecular interactions are anisotropic. The addition of methanol (B129727) to a system containing water and an immiscible organic liquid, such as an alkane or trichloroethylene, alters the properties of this interface.

Molecular dynamics simulations have shown that methanol acts as a surfactant when introduced into water-n-alkane mixtures. scispace.comaps.org This behavior leads to a reduction in the interfacial tension between the water and alkane phases. scispace.comaps.org The extent of this reduction is dependent on the concentration of methanol. scispace.com While these simulations can reproduce experimental data for interfacial tension with good accuracy, the calculated interfacial thickness is often underpredicted. scispace.comaps.org

In a water-trichloroethylene (TCE) system, methanol molecules at low concentrations tend to reside in the aqueous phase but show a preference for the water-TCE interface. aip.org As the methanol concentration increases, they become more dominant in the aqueous phase without a specific preference for the interface. aip.org This increasing concentration of methanol leads to a decrease in interfacial tension and an increase in the interfacial thickness. aip.org Ab initio molecular dynamics studies of a water-methanol liquid-vapor interface also found that methanol molecules have a higher propensity to be at the interface than water molecules. aip.org This is attributed to the hydrophobic methyl group pointing towards the vapor phase, which reduces the surface energy. aip.org The presence of methanol widens the interfacial region compared to a pure water-vapor interface. aip.org

Effect of Methanol on Liquid-Liquid Interfacial Properties

| System | Methanol Role | Effect on Interfacial Tension | Effect on Interfacial Thickness | Reference |

|---|---|---|---|---|

| Water-n-Alkane | Surfactant | Decreases | Underpredicted by simulations | scispace.comaps.org |

| Water-Trichloroethylene (TCE) | Interfacially Active | Decreases with increasing concentration | Increases with increasing concentration | aip.org |

| Water-Methanol (Liquid-Vapor) | Surface Active | Reduces surface energy | Increases (widens interface) | aip.org |

Adsorption and Confinement Effects in Porous Materials

The confinement of methanol-water mixtures within porous materials introduces strong solid-liquid interactions and geometric constraints that dictate the adsorption behavior and molecular arrangement.

Activated carbon (AC) is a common adsorbent used for separating components from liquid mixtures. tandfonline.com Theoretical studies using grand canonical ensemble Monte Carlo simulations on methanol-water mixtures in slit-like activated carbon micropores reveal complex adsorption behavior. osti.govaip.orgcapes.gov.br Unlike in graphite (B72142) pores, the adsorption in activated carbon occurs through continuous pore filling without abrupt capillary condensation. capes.gov.br

In activated carbon pores containing carboxyl (COOH) groups as active sites, water is preferentially adsorbed over methanol across a wide pressure range, except at very low pressures. osti.govaip.org The hydrophilic nature of these activated pores leads to the complexation of both water and methanol with the active sites on the carbon surface. osti.govaip.org This interaction results in bulklike water behavior across the entire pore width. aip.org However, other studies have shown that for some types of activated carbon, there is an initial fast saturation with methanol, especially in solutions with methanol concentrations above 3% by volume. tandfonline.com The interaction can also be influenced by the nature of the carbon surface; on a non-porous, highly graphitized carbon black, methanol adsorption begins at a much lower relative pressure than water, which is attributed to the dispersion interaction between methanol's methyl group and the graphene surface. uq.edu.au

The nanoscale confinement within carbon nanotubes (CNTs) leads to a phenomenon described as "nanoimmiscibility," where methanol and water, though fully miscible in bulk, can be separated. nih.gov Molecular dynamics simulations consistently show that when immersed in a methanol-water solution, CNTs preferentially adsorb methanol over water, even though water molecules are smaller. nih.govaip.org This selectivity is driven by chemical effects like molecular hydrophilicity. nih.gov The mass fraction of methanol inside the CNT can be exceptionally high (over 90%) even when the bulk solution has a very low methanol concentration (e.g., 1%). aip.org

This selective absorption of methanol is highly dependent on the diameter of the nanotube. aip.orgrsc.orgscispace.com The selectivity is strongest for small-diameter CNTs and decreases as the diameter increases. aip.orgrsc.orgscispace.com Inside the narrowest CNTs, the confined methanol molecules form distinct structures, such as quasi-one-dimensional chains. aip.org The flow of the mixture through hydrophobic nanotubes can occur in a pulse-like fashion, while it is more continuous in hydrophilic nanotubes. aip.org

Interestingly, the application of an axial electric field can reverse this selectivity. rsc.orgscispace.com Under an electric field, water molecules are preferentially drawn into the CNTs over methanol, a separation effect that does not significantly depend on the nanotube diameter. rsc.orgscispace.com The electric field induces the formation of ordered water structures within the nanotubes, which are more stable than the methanol structures under these conditions. scispace.com

Selectivity in Carbon Nanotubes (CNTs)

| Condition | Preferentially Adsorbed Species | Dependence on CNT Diameter | Mechanism | Reference |

|---|---|---|---|---|

| No Electric Field | Methanol | Selectivity decreases with increasing diameter | Favorable interaction of methanol with CNT walls | nih.govaip.orgrsc.org |

| With Axial Electric Field | Water | Strong separation effect, not significantly dependent on diameter | Field-induced formation of stable, ordered water structures | rsc.orgscispace.com |

Dynamics and Distribution at Chromatographic Interfaces

In reversed-phase liquid chromatography (RPLC), the mobile phase, often a methanol-water mixture, interacts with a stationary phase, which is typically a functionalized surface like hydroxylated silica (B1680970). The dynamics at this solid-liquid interface are crucial for the separation process and differ significantly from the bulk solution. researchgate.net

Atomistic simulations of water-methanol mixtures at chromatographic interfaces show that both the solvent distribution and exchange dynamics are influenced by the functionalization of the stationary phase (e.g., with -CN, -NO₂, -NH₂, -C₆H₅ groups on a C18 chain) and the solvent composition. researchgate.netfigshare.comnccr-must.ch The exchange dynamics of water at the interface occur on a timescale of 200 to 500 picoseconds. figshare.comnccr-must.ch

The structural dynamics of methanol are considerably slowed down when it is bound to the surface compared to methanol in the bulk liquid. researchgate.netnih.gov For instance, the relaxation time for methanol can increase from 2.0 ps in the bulk to 3.5 ps when surface-bound. researchgate.netnih.gov Surface-adsorbed methanol molecules can reside at the interface for several nanoseconds, with their hydrogen bonds strongly oriented toward the hydroxyl groups of the silica surface. researchgate.netnih.gov This indicates a strong interaction that fundamentally alters the molecular motion at the interface, which is central to the function of chromatographic systems. researchgate.net

Methanol Dynamics at Hydroxylated Silica Interfaces

| Location | Relaxation Time (ps) | Dynamic Behavior | Reference |

|---|---|---|---|

| Bulk Solvent | 2.0 | Faster dynamics | researchgate.netnih.gov |

| Surface-Bound | 3.5 | Considerably slowed-down dynamics | researchgate.netnih.gov |

Coadsorption Phenomena on Solid Surfaces (e.g., Metal Oxides)

The coadsorption of methanol and water on solid surfaces, particularly metal oxides, involves competitive interactions with surface sites. On a magnesium oxide (MgO) surface at low temperatures, methanol adsorbs non-dissociatively with its hydroxyl group oriented toward the substrate. colab.ws In coadsorption experiments, methanol can wet a water-precovered MgO surface, but adding water to a methanol-precovered surface does not displace the methanol to create a water-only surface. colab.ws

On other metal oxides, the interactions can be more complex and may involve dissociation. Water adsorbs dissociatively on zinc oxide (ZnO) and partially dissociatively on cuprous oxide (Cu₂O), with dissociation occurring at undercoordinated oxygen sites. diva-portal.org On cerium oxide (CeO₂), the coadsorption of methanol and water is central to catalytic reactions. Water formation and desorption can occur from protons originating from two different methanol molecules and a lattice oxygen atom. osti.gov The presence of water can also influence the reactivity of other molecules; on certain ZnO and iron oxide (Fe₃O₄) surfaces, the dissociation of sulfur dioxide (SO₂) is enhanced on water-exposed surfaces compared to clean ones. diva-portal.org

On metal surfaces like copper, the surface structure plays a key role. acs.org The thermal desorption profile of methanol from Cu(100) and Cu(110) surfaces shows multiple peaks, suggesting the coexistence of different adsorbed structures (linear and cyclic), whereas on Cu(111) the structure is more uniform. acs.org The dehydrogenation of methanol is found to be more efficient on the Cu₂O(111) surface than on the Cu₂O(100) surface due to a greater variety of available adsorption sites. diva-portal.org

Advanced Topics and Emerging Research Areas

Influence of External Electric Fields on Methanol-Water Mixtures

The application of external static electric fields to methanol-water mixtures induces significant changes in their physical and chemical properties. mdpi.comnih.gov Ab initio molecular dynamics simulations show that these fields can alter the hydrogen-bond (H-bond) structure, leading to crucial implications in electrochemistry and biology. researchgate.net The effects are complex and depend on the concentration of methanol (B129727) and the strength of the electric field. researchgate.net

Intense electric fields can trigger molecular dissociations, proton transfers, and complex chemical reactions in hydrogen-bonded systems. mdpi.comnih.govx-mol.net In methanol-water mixtures, the presence of water enhances proton conductivity, particularly when water is the major component, suggesting significant structural rearrangements of the H-bond network. mdpi.comnih.gov However, water also inhibits the chemical reactivity typically induced by electric fields in pure methanol. mdpi.comnih.gov For instance, the synthesis of hydrogen, dimethyl ether, formaldehyde, and methane, which occurs in neat methanol and methanol-rich mixtures under intense fields, is completely suppressed in mixtures with an excess of water. mdpi.comnih.gov

The structural evolution of the H-bond network is also concentration-dependent. At low methanol concentrations, water molecules create a percolated network around short methanol chains. researchgate.net At high methanol concentrations, segregation occurs, forming two distinct H-bond networks. researchgate.net The application of a moderate electric field (around 0.50 V/Å) to methanol-rich mixtures can create a unique "hollow channel" within the intermolecular interactions. researchgate.net Furthermore, applying an electric field of 0.1 V/Å can increase the critical temperature and normal boiling point of both water and methanol by approximately 3%, while slightly decreasing the critical density. researchgate.net In the context of separation science, electric fields can reverse the preferential entry of molecules into carbon nanotubes (CNTs); without a field, methanol is preferred, but with a field, water molecules are selectively drawn into the CNTs. rsc.org

Table 1: Effect of External Electric Fields on Methanol-Water Mixtures

| Methanol:Water Molar Ratio | Electric Field Strength | Observed Effects | Source(s) |

|---|---|---|---|

| Neat Methanol (100:0) | > 0.40 V/Å | Synthesis of hydrogen, dimethyl ether, formaldehyde, methane. | mdpi.comnih.gov |

| 75:25 | > 0.40 V/Å | Multifaceted reaction network observed. | mdpi.comnih.gov |

| 50:50 | > 0.40 V/Å | Only one reaction (proton transfer) recorded. | mdpi.com |

| 25:75 | > 0.40 V/Å | No chemical reactions beyond simple proton transfers detected. | mdpi.com |

| Methanol-rich | ~0.50 V/Å | Formation of a "hollow channel" in the H-bond network. | researchgate.net |

| Any | 0.25 - 2.0 V/nm | Preferential occupation of water over methanol in carbon nanotubes. | rsc.org |

Fundamental Mechanisms of Methanol-Water in Cryopreservation Research

Methanol is utilized as a small-molecule cryoprotective agent (CPA) for preserving biological samples at ultra-low temperatures. cryorepository.com While less common than dimethyl sulfoxide (B87167) (DMSO) or glycerol (B35011), it is employed in specific applications where its properties, such as rapid tissue penetration due to its small size, are advantageous. cryorepository.com It is particularly used for the cryopreservation of certain insect embryos, like Drosophila, and some plant cells. cryorepository.com

The primary mechanism of methanol's cryoprotective action is its ability to lower the freezing point of the solution, which reduces the amount of damaging ice formed during cooling. cryorepository.com By depressing the freezing point, methanol helps minimize the increase in electrolyte concentration as water freezes, thereby reducing osmotic stress on cells. cryorepository.com Cryoprotectants are considered essential for maintaining cell survival as they reduce the formation of ice crystals that can puncture cell membranes and damage internal structures. dergipark.org.tr

The effectiveness of methanol as a CPA is highly dependent on concentration, cooling and thawing rates, and the specific cell type. cryorepository.com Typical concentrations range from 5% to 15% (v/v). cryorepository.com Studies on HeLa cells showed that methanol's performance varies with storage temperature and duration; it was more effective for short-term storage (3 months) at -20°C compared to DMSO and glycerol but failed at -80°C. dergipark.org.tr For day-4 mouse embryos, a 3.0 M methanol solution provided optimal cryoprotection, allowing development into late-stage fetuses after cryopreservation. bioscientifica.com In zebrafish sperm, concentrations of 5% to 10% methanol protected cells during cryopreservation, with 5% methanol showing the highest post-thaw membrane integrity. nih.gov However, methanol's high toxicity at certain concentrations is a primary issue, necessitating a careful balance between cryoprotection and cellular damage. cryorepository.com